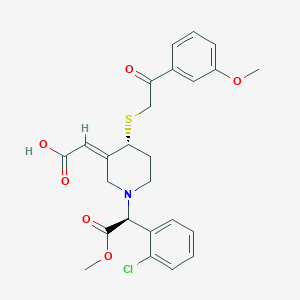
(S,R)-trans-Clopidogrel-MP Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R)-trans-Clopidogrel-MP Derivative is a stereoisomer of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This compound is of particular interest due to its unique stereochemistry, which can influence its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-trans-Clopidogrel-MP Derivative typically involves several steps, including the formation of the core structure and the introduction of the stereocenters. The synthetic route often starts with the preparation of the thiophene ring, followed by the addition of the piperidine moiety. The stereochemistry is introduced through chiral catalysts or chiral auxiliaries, ensuring the correct (S,R)-trans configuration.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R)-trans-Clopidogrel-MP Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are employed to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S,R)-trans-Clopidogrel-MP Derivative has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antiplatelet agent with improved efficacy and reduced side effects compared to Clopidogrel.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S,R)-trans-Clopidogrel-MP Derivative involves its conversion to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents the binding of adenosine diphosphate (ADP), thereby reducing platelet aggregation and thrombus formation. The molecular targets include the P2Y12 receptor and various enzymes involved in the metabolic activation of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
Uniqueness
(S,R)-trans-Clopidogrel-MP Derivative is unique due to its specific stereochemistry, which can influence its binding affinity, metabolic stability, and overall pharmacological profile. This makes it a valuable compound for studying the effects of stereochemistry on drug action and for developing new therapeutic agents with improved properties.
Propriétés
Formule moléculaire |
C25H26ClNO6S |
|---|---|
Poids moléculaire |
504.0 g/mol |
Nom IUPAC |
(2E)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+/t22-,24+/m1/s1 |
Clé InChI |
FNCOEMFSIDGTAR-MPUBODTJSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C(=O)CS[C@@H]\2CCN(C/C2=C\C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















